Competence-stimulating peptide-2

Description

Structure

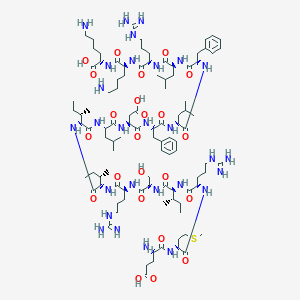

2D Structure

Properties

Molecular Formula |

C101H172N28O23S |

|---|---|

Molecular Weight |

2178.7 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C101H172N28O23S/c1-14-58(10)79(127-86(139)66(37-28-45-112-100(107)108)116-85(138)68(41-47-153-13)114-82(135)63(104)39-40-77(131)132)96(149)126-76(54-130)94(147)118-67(38-29-46-113-101(109)110)87(140)128-81(60(12)16-3)97(150)129-80(59(11)15-2)95(148)125-72(50-57(8)9)90(143)124-75(53-78(133)134)93(146)123-74(52-62-32-21-18-22-33-62)92(145)121-71(49-56(6)7)89(142)122-73(51-61-30-19-17-20-31-61)91(144)120-70(48-55(4)5)88(141)117-65(36-27-44-111-99(105)106)83(136)115-64(34-23-25-42-102)84(137)119-69(98(151)152)35-24-26-43-103/h17-22,30-33,55-60,63-76,79-81,130H,14-16,23-29,34-54,102-104H2,1-13H3,(H,114,135)(H,115,136)(H,116,138)(H,117,141)(H,118,147)(H,119,137)(H,120,144)(H,121,145)(H,122,142)(H,123,146)(H,124,143)(H,125,148)(H,126,149)(H,127,139)(H,128,140)(H,129,150)(H,131,132)(H,133,134)(H,151,152)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113)/t58-,59-,60-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,79-,80-,81-/m0/s1 |

InChI Key |

AQHPEKJLEFLYAT-IPQDWWCBSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)N |

Origin of Product |

United States |

Molecular Mechanisms of Csp 2 Mediated Quorum Sensing

Biosynthesis and Extracellular Secretion of CSP-2

The production of the active, extracellular CSP-2 molecule is a multi-step process that begins with the synthesis of a precursor peptide inside the bacterial cell, followed by processing and active transport out of the cell.

Role of the comC Gene in CSP-2 Precursor Synthesis

The genetic basis for CSP-2 production lies within the comC gene. oup.comnih.gov This gene encodes a precursor peptide, which is biologically inactive. oup.com In Streptococcus pneumoniae, the comC gene exhibits allelic variation, giving rise to different signaling peptides. The comC2 allele specifically encodes the precursor for the mature 17-amino-acid-long CSP-2. researchgate.net This genetic diversity, with the other major variant being comC1 (producing CSP-1), establishes distinct pheromone types, or "pherotypes," within pneumococcal populations. oup.comresearchgate.net The comC gene is part of the comCDE operon, which also includes the genes for the CSP receptor and response regulator, ensuring the coordinated production of the signaling machinery. nih.govnih.gov

Processing and Export by ComAB Transporter System

Once the pre-CSP-2 peptide is synthesized, it is processed and exported from the cytoplasm by the ComAB transporter system. oup.comnih.govpnas.org ComAB is an ATP-binding cassette (ABC) transporter, a type of transport system that utilizes the energy from ATP hydrolysis to move substrates across cellular membranes. oup.com During the export process, the ComAB complex recognizes and cleaves the N-terminal leader sequence of the pre-CSP-2 peptide at a characteristic double-glycine motif. oup.com This cleavage is an integral part of the secretion process, generating the mature peptide pheromone.

Extracellular Maturation and Release

The final step in the biosynthesis pathway is the release of the mature, active CSP-2 into the extracellular environment. Following cleavage by the ComAB system, the 17-residue CSP-2 peptide is released from the cell. As the bacterial population grows, the extracellular concentration of CSP-2 increases. nih.govpnas.org

CSP-2 Perception and Signal Transduction

The extracellular CSP-2 acts as a signal that is recognized by a specific cell surface receptor, initiating a signal transduction cascade that informs the cell of the population density.

Binding to the Cognate Transmembrane Histidine Kinase Receptor ComD2

The perception of the CSP-2 signal is handled by the ComD2 receptor, a transmembrane histidine kinase. nih.govnih.gov Streptococcal strains are typically divided into two main specificity groups based on the CSP signal they produce and the receptor they express; strains producing CSP-2 have the compatible ComD2 receptor. nih.govpnas.org This pairing is highly specific, with very limited cross-talk between the CSP1-ComD1 and CSP2-ComD2 systems. pnas.org Research has formally demonstrated that the N-terminal sensor domain of the ComD protein is responsible for conferring this pherotype specificity. nih.gov Strains engineered to express the ComD2 receptor are specifically induced to competence by the CSP-2 peptide. nih.gov

Conformational Changes and Receptor Activation

When the extracellular concentration of CSP-2 reaches a critical threshold, it binds to the sensor domain of its cognate ComD2 receptor. nih.govpnas.org This binding event is believed to induce a conformational change in the receptor protein. nih.gov While the precise structural shifts in ComD2 are not fully detailed, the activation of similar receptor types, such as G protein-coupled receptors, involves significant conformational transitions in their transmembrane domains upon agonist binding. nih.govnih.gov This activation of ComD2 triggers its histidine kinase activity, leading to autophosphorylation. The phosphate (B84403) group is then transferred to its cognate response regulator, ComE, which in turn initiates the transcription of genes responsible for competence and other quorum sensing-regulated behaviors. nih.govpnas.org

Table of Key Genetic and Protein Components

| Gene/Protein | Type | Function |

| comC2 | Gene | Encodes the precursor peptide for CSP-2. researchgate.net |

| ComAB | ABC Transporter | Processes the precursor and exports mature CSP-2. oup.comnih.govpnas.org |

| CSP-2 | Peptide Pheromone | Extracellular signaling molecule for quorum sensing. oup.com |

| ComD2 | Histidine Kinase Receptor | Binds to extracellular CSP-2 to initiate signal transduction. nih.govnih.gov |

| ComE | Response Regulator | Activated by phosphorylated ComD2 to regulate gene expression. nih.govpnas.org |

Signal Relay via Phosphorylation of Response Regulator ComE

The binding of competence-stimulating peptide-2 (CSP-2) to its cognate transmembrane histidine kinase receptor, ComD, initiates a critical intracellular signaling cascade. This process is central to quorum sensing in Streptococcus pneumoniae and related species. Upon interaction with CSP-2, the ComD receptor undergoes a conformational change that triggers its autophosphorylation at a conserved histidine residue, utilizing ATP as the phosphate donor. pnas.orgjci.orgnih.gov This phosphorylation event transforms ComD into an active kinase.

The activated, phosphorylated ComD (ComDP) then serves as the phosphate donor for the response regulator, ComE. nih.govnih.gov This intermolecular phosphotransfer reaction results in the phosphorylation of a specific aspartate residue within the receiver domain of ComE, yielding the activated form, ComEP. nih.govnih.gov The phosphorylation of ComE induces a conformational change that unmasks its DNA-binding domain, thereby enabling it to function as a transcriptional activator. nih.gov This signal relay mechanism, where the external peptide signal is transduced across the cell membrane and converted into a change in protein activity through phosphorylation, is a hallmark of two-component signal transduction systems in bacteria. jci.orgnih.gov

Downstream Regulatory Cascades

The activation of ComE through phosphorylation by ComD~P sets in motion a series of downstream regulatory events that culminate in the development of the competent state. These cascades involve positive feedback loops and the activation of a global transcriptional regulator, leading to the coordinated expression of numerous genes required for DNA uptake and recombination.

Autoinduction of the ComCDE Operon (Positive Feedback Loop)

A key feature of the CSP-mediated quorum sensing circuit is a positive feedback loop that amplifies the initial signal. The phosphorylated response regulator, ComE~P, directly binds to specific DNA sequences, known as ComE-binding sites (CE-box), located in the promoter region of the comCDE operon. nih.govnih.gov This binding event enhances the transcription of the operon, leading to increased production of the ComC, ComD, and ComE proteins. jci.orgnih.govnih.gov

The increased synthesis of ComC results in a higher concentration of the CSP precursor, which is then processed and exported, leading to a greater extracellular concentration of the mature CSP signal. This, in turn, leads to further activation of the ComD receptor and subsequent phosphorylation of ComE, creating a powerful autoinductive loop. nih.govnih.gov This positive feedback mechanism ensures a rapid and robust response once a threshold concentration of CSP is reached, allowing the entire bacterial population to switch synchronously into the competent state.

Activation of the Global Transcription Modulator ComX/SigX

The activated ComEP also plays a crucial role in activating the expression of the comX gene (also known as sigX). nih.govnih.govnih.gov ComX is an alternative sigma factor that directs RNA polymerase to transcribe the "late" competence genes. jci.orgnih.govnih.gov The promoter of the comX gene contains a ComE-binding site, and the binding of ComEP to this site is a critical step for the initiation of comX transcription. nih.govnih.gov

In some streptococcal species, the regulation of comX can be more complex, involving other regulatory systems like ComR/ComS. nih.govnih.govresearchgate.net However, in the canonical CSP-dependent pathway in S. pneumoniae, the ComCDE system is the primary activator of comX expression. nih.govnih.gov The activation of ComX represents a key regulatory node, transitioning the cell from the early stages of competence induction to the expression of the machinery required for genetic transformation.

| Regulatory Component | Function in ComX/SigX Activation |

| ComE~P | Binds to the promoter of the comX gene, activating its transcription. nih.govnih.gov |

| ComX/SigX | Alternative sigma factor that directs RNA polymerase to transcribe late competence genes. jci.orgnih.gov |

| ComR/ComS system | In some streptococci, this system can also regulate comX expression, often in response to a different peptide signal (XIP). nih.govresearchgate.net |

Transcriptional Regulation of Competence-Specific Genes

Once synthesized, the alternative sigma factor ComX/SigX associates with the core RNA polymerase enzyme. This holoenzyme then recognizes and binds to a specific consensus sequence, known as the "com-box" or "cin-box," located in the promoter regions of the late competence genes. jci.orgasm.org This recognition is highly specific and allows for the coordinated transcription of a large regulon of genes necessary for DNA uptake and recombination. jci.orgnih.govasm.org

The late competence genes encode the structural and functional components of the DNA uptake machinery, often referred to as the transformasome. fao.org These include genes for the assembly of a type IV-like pilus that binds extracellular DNA, a transmembrane channel (ComEC) for single-stranded DNA transport, and intracellular proteins that protect the incoming DNA and facilitate its recombination into the host chromosome. asm.org The transcriptional activation of these genes is the final step in the CSP-mediated quorum sensing cascade, leading to the development of a transient state of natural genetic competence.

| Gene/Operon | Function in Competence | Regulation |

| comG operon | Encodes components of the DNA-binding pseudopilus. asm.org | Activated by ComX/SigX. |

| comEA | Encodes a DNA-binding protein that guides DNA to the transport channel. asm.org | Activated by ComX/SigX. |

| comEC | Encodes the transmembrane protein for single-stranded DNA transport. asm.org | Activated by ComX/SigX. |

| comFA | Encodes a protein that assists in pulling single-stranded DNA through ComEC. asm.org | Activated by ComX/SigX. |

| dprA, ssbB | Encode proteins that bind and protect single-stranded DNA in the cytoplasm. nih.govasm.org | Activated by ComX/SigX. |

| recA | Encodes a recombinase essential for homologous recombination of donor DNA. nih.govasm.org | Activated by ComX/SigX. |

Biological Roles of Csp 2 in Microbial Physiology

Induction of Genetic Competence and DNA Transformation

The most well-documented role of CSP-2 is the induction of a temporary physiological state known as competence, where bacterial cells gain the ability to take up exogenous DNA from their environment and integrate it into their genome. This process of natural genetic transformation is a primary driver of genetic diversity and the acquisition of new traits, including antibiotic resistance, in bacteria like S. pneumoniae.

The mechanism of DNA uptake is initiated when the extracellular concentration of CSP-2 reaches a critical threshold, which corresponds to a specific population density. At this point, CSP-2 binds to its cognate transmembrane histidine kinase receptor, ComD2. This binding event triggers the autophosphorylation of ComD2, which then transfers a phosphate (B84403) group to its partner response regulator, ComE.

The phosphorylated form of ComE (ComEP) is an active transcription factor that initiates a cascade of gene expression. A key target of ComEP is the comX gene, which encodes an alternative sigma factor (ComX). The ComX sigma factor is the master regulator responsible for activating the "late" competence genes. These late genes encode the structural components of the DNA uptake machinery, often called the transformasome, which is responsible for binding, processing, and importing external DNA into the cell. Once inside, the foreign DNA can be integrated into the host chromosome via homologous recombination.

Interestingly, the induction of competence is also linked to a mechanism that ensures the availability of donor DNA. A subpopulation of cells in a CSP-stimulated culture undergoes lysis, releasing their DNA into the environment. This programmed cell death, or fratricide, is carried out by autolysins encoded by late competence genes, effectively making a portion of the population donors for their competent siblings.

The genetic response to CSP-2 is temporally organized into two distinct waves of gene expression: early and late. This sequential activation ensures a coordinated and efficient progression into the competent state.

Early Genes: The first wave of transcription is directly activated by the phosphorylated ComE response regulator. These early genes include the comCDE operon itself, creating a positive feedback loop that rapidly amplifies the CSP signal. ComEP also activates the comAB operon, which encodes the ABC transporter responsible for processing and exporting the CSP pro-peptide out of the cell. Crucially, ComEP activates the transcription of comX, the gene encoding the alternative sigma factor that controls the next stage of competence. Another important early gene is comW, which is thought to stabilize the ComX protein. Expression of these early genes typically peaks between 5 and 12 minutes after initial exposure to CSP.

Late Genes: The second wave of gene expression is controlled by the ComX sigma factor. After being transcribed and stabilized, ComX directs RNA polymerase to the promoters of the late competence genes. This group includes more than 80 genes, of which at least 14 are essential for the transformation process. These essential genes encode the proteins required for the assembly of the DNA uptake and recombination machinery. Other late genes regulated by ComX include those responsible for fratricide, such as the two-peptide bacteriocin (B1578144) CibAB and the autolysins CbpD and LytA, which lyse non-competent cells to release DNA. The expression of late genes is delayed compared to early genes, typically peaking around 12.5 to 15 minutes following CSP induction.

Table 1: Research Findings on Competence Gene Regulation by CSP

| Gene/Operon | Regulator | Phase | Function | References |

|---|---|---|---|---|

comCDE |

ComE~P | Early | Encodes the CSP pheromone, receptor (ComD), and response regulator (ComE). Creates a positive feedback loop. | , |

comAB |

ComE~P | Early | Encodes the ABC transporter for CSP processing and export. | , |

comX |

ComE~P | Early | Encodes the alternative sigma factor (ComX) for late gene activation. | , |

comW |

ComE~P | Early | Stabilizes the ComX protein, essential for late gene expression. | |

| DNA Uptake Machinery Genes | ComX | Late | Encode the "transformasome" for binding and importing exogenous DNA. | , |

cibABC, cbpD, lytA |

ComX | Late | Encode bacteriocins and autolysins involved in fratricide (lysis of non-competent cells). |

Modulation of Biofilm Formation

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to a surface. The CSP-mediated quorum sensing system, including the CSP-2 pherotype, plays a significant role in regulating the formation and development of these complex structures.

Notably, the specific pherotype can have a direct impact on biofilm architecture. Research comparing a large number of *S

Regulation of Other Phenotypes

Acid Tolerance

The ability to survive in acidic environments is a key virulence factor for bacteria such as Streptococcus mutans, which thrive in the low pH conditions of dental plaque created by carbohydrate fermentation. nih.govnih.gov The CSP-ComDE quorum-sensing system is intricately linked to the acid tolerance response (ATR) in these microorganisms. semanticscholar.org Research has shown that the ComCDE system is upregulated under acid stress conditions. nih.gov

Studies involving the inactivation of genes within the comCDE operon in S. mutans have demonstrated a significant reduction in the bacterium's ability to withstand acidic environments. Mutants lacking functional comC, comD, or comE genes show an impaired ability to grow at a low pH of 5.0. nih.govresearchgate.net This reduced acid tolerance can be partially restored in comC mutants by the external addition of synthetic CSP, confirming the peptide's role in signaling for acid resistance. researchgate.net However, the precise contribution of the ComCDE system to acid tolerance and biofilm formation can differ between various strains of S. mutans, suggesting some divergence in the regulatory pathways among isolates. nih.gov

The response to CSP is itself influenced by environmental pH. frontiersin.org Furthermore, the CSP-induced SigX regulon, which is also activated by stresses like heat and hydrogen peroxide, includes genes that contribute to surviving harsh conditions. asm.org This suggests that CSP-2 acts as a stress-inducible alarmone, signaling the population to mount a defensive response, which includes enhancing its ability to tolerate acid, a critical factor for its persistence in the oral cavity. frontiersin.orgresearchgate.net

**Table 1: Effect of comCDE Gene Inactivation on Acid Tolerance in *Streptococcus mutans***

| Gene Mutant | Phenotype | Reference |

|---|---|---|

| comC | Reduced acid tolerance; inability to grow at pH 5.0. | nih.govresearchgate.net |

| comD | Reduced acid tolerance; inability to grow at pH 5.0. | nih.govresearchgate.net |

| comE | Reduced acid tolerance; inability to grow at pH 5.0. | nih.govresearchgate.net |

Bacteriocin Production and Antimicrobial Activity

The CSP-2 signaling pathway directly regulates the production of bacteriocins, which are ribosomally synthesized antimicrobial peptides. These molecules are crucial for inter-species competition, allowing producing bacteria to inhibit the growth of closely related species within the same ecological niche. semanticscholar.orgmdpi.com In Streptococcus mutans, the ComCDE quorum-sensing system, when activated by CSP, induces the expression of genes responsible for producing bacteriocins, such as the non-lantibiotic mutacin IV.

Activation of the ComD receptor by CSP leads to the phosphorylation of the ComE response regulator. semanticscholar.org Phosphorylated ComE then activates the transcription of a suite of downstream genes, including those encoding bacteriocins. semanticscholar.org This coordinated response ensures that bacteriocin production is ramped up at high cell densities, a condition where competition for resources is most intense. The proposed mechanism suggests that at high cell density, bacteriocin production is induced to lyse competing streptococci, which can also serve to release their DNA into the environment.

This linkage between quorum sensing and antimicrobial activity is a key competitive strategy. By producing bacteriocins, the bacterial population can eliminate rivals and secure its dominance within the microbial community. Research has also demonstrated that synthetic analogs of CSP can be used to interfere with this signaling, leading to the inhibition of bacteriocin production in S. mutans. mdpi.com

Table 2: CSP-2 Regulated Components in Bacteriocin Production

| Regulated Component | Function | Organism | Reference |

|---|---|---|---|

| nlmAB genes | Encode mutacin IV, a two-peptide non-lantibiotic bacteriocin. | Streptococcus mutans | semanticscholar.org |

| ComE | Response regulator that, when phosphorylated, activates bacteriocin gene expression. | Streptococcus mutans | semanticscholar.org |

| Bacteriocin Immunity Region | Genes involved in providing resistance to the produced bacteriocins. | Streptococcus pneumoniae | semanticscholar.org |

Localized Cell Death and Extracellular DNA Release

A fascinating and complex role of CSP-2 signaling is the induction of programmed cell death in a subpopulation of the bacterial community, leading to the release of extracellular DNA (eDNA). asm.org This eDNA is a critical component of the extracellular polymeric substance (EPS) matrix in biofilms, contributing to their structural integrity and initial attachment to surfaces. frontiersin.orgasm.org

This process, sometimes referred to as fratricide or altruistic cell lysis, is not a random event but a controlled response to high concentrations of CSP. asm.org In S. mutans, CSP signaling induces the expression of the lytF gene, which encodes an autolysin—a peptidoglycan hydrolase. frontiersin.orgasm.org Activation of LytF leads to the lysis of a fraction of the cells, releasing their cytoplasmic contents, including genomic DNA, into the extracellular environment. asm.org Interestingly, cell death is not entirely eliminated in mutants lacking lytF, indicating that other factors, such as the putative bacteriocin gene SMU_1553c, are also involved in this process. frontiersin.org

This phenomenon is spatially organized within biofilms. Research has shown that lytF-expressing cells, dead cells, and eDNA are found in abundance near the bottom of the biofilm, close to the substratum surface. asm.org This localized release of eDNA is thought to reinforce the biofilm's attachment and structural stability from its foundation. asm.org This programmed cell death is considered an "altruistic" act, where a portion of the population is sacrificed to provide the raw materials (eDNA) needed to strengthen the entire community's biofilm structure, ultimately enhancing its survival under stressful conditions. asm.org

Structural Biology and Structure Activity Relationships of Csp 2

Primary Sequence Analysis of CSP-2

The primary sequence of CSP-2 is H-Glu-Met-Arg-Ile-Ser-Arg-Ile-Ile-Leu-Asp-Phe-Leu-Phe-Leu-Arg-Lys-Lys-OH, which can be represented by the one-letter code EMRISRIILDFLFLRKK. anaspec.comavantorsciences.com

Conserved and Variable Amino Acid Residues

Streptococcus pneumoniae strains are primarily categorized into two main groups based on the CSP signal they produce, CSP-1 or CSP-2, which have about 50% homology in their amino acid sequences. nih.gov The primary sequences for CSP-1 and CSP-2 are:

CSP-1: EMRLSKFFRDFILQRKK anaspec.com

CSP-2: EMRISRIILDFLFLRKK anaspec.com

A comparison of these sequences reveals both conserved and variable residues. The differences are most notable in the central hydrophobic region of the peptides, suggesting these residues are key to receptor binding and specificity. nih.gov

Interactive Data Table: Comparison of CSP-1 and CSP-2 Primary Sequences

| Position | CSP-1 | CSP-2 | Conservation |

| 1 | E | E | Conserved |

| 2 | M | M | Conserved |

| 3 | R | R | Conserved |

| 4 | L | I | Variable |

| 5 | S | S | Conserved |

| 6 | K | R | Variable |

| 7 | F | I | Variable |

| 8 | F | I | Variable |

| 9 | R | L | Variable |

| 10 | D | D | Conserved |

| 11 | F | F | Conserved |

| 12 | I | L | Variable |

| 13 | L | F | Variable |

| 14 | Q | L | Variable |

| 15 | R | R | Conserved |

| 16 | K | K | Conserved |

| 17 | K | K | Conserved |

Significance of N-terminus and C-terminus in Receptor Binding

The termini of CSPs are crucial for their function. The N-terminus of a protein often contains targeting signals, while the C-terminus can harbor retention signals for protein sorting. wikipedia.org In CSPs, the N-terminal and C-terminal regions are important for receptor interaction and activation. For instance, the first glutamate (B1630785) residue at the N-terminus of CSP-1 is known to be important for the activation of competence genes. wikipedia.org While both ends of the peptide chain are significant, the C-terminal domain of some proteins has specialized functions, such as binding to other proteins to activate enzymatic activity. wikipedia.org The highly flexible nature of the C- and N-terminal residues (residues 1-3 and 15-17) in CSP-2 has been observed, and their specific roles in receptor binding continue to be an area of active investigation. nih.gov

Three-Dimensional Structural Characterization (e.g., NMR Spectroscopy)

The three-dimensional (3D) structure of CSP-2 and its analogues has been characterized using 2D-NMR spectroscopy to understand the structural features important for receptor binding. nih.gov These studies are typically performed by dissolving the peptide in solutions that mimic a membrane environment, such as deuterated dodecyl phosphocholine (B91661) (DPC) micelles or trifluoroethanol (TFE). nih.gov The process of determining the 3D structure of peptides via NMR involves several steps, including sample preparation, data collection, analysis, structure calculation, and validation. youtube.com

Identification of Critical Structural Motifs (e.g., α-helix)

A predominant structural motif identified in active CSPs is the α-helix. nih.gov α-helices are a common form of protein secondary structure, stabilized by hydrogen bonds between the amide hydrogen of one amino acid and the carbonyl oxygen of an amino acid four residues earlier in the sequence. youtube.comwikipedia.org Circular dichroism (CD) analysis of CSP-1 and CSP-2 analogues has revealed a strong correlation between the degree of α-helicity and the biological activity of the peptides. nih.gov This suggests that the helical conformation is a critical requirement for effective binding to and activation of the ComD receptors. The stability of an α-helix is influenced by several factors, including electrostatic repulsion between adjacent side chains, the bulkiness of these side chains, and the presence of specific amino acids like proline or glycine, which can act as "helix breakers". youtube.com

Mapping of Hydrophobic Patches Essential for Receptor Interaction

The central region of CSPs, which is rich in hydrophobic residues, is critical for receptor binding and specificity. nih.gov In CSP-1, hydrophobic residues at positions 4, 7, 8, 11, 12, and 13 have been identified as important for ComD1 binding. nih.gov Given the sequence differences in this region between CSP-1 and CSP-2, it is understood that the distinct hydrophobic patches on each peptide are responsible for their selective interaction with their cognate receptors, ComD1 and ComD2, respectively. nih.gov The analysis of the 3D structure of CSP analogues helps to map these hydrophobic surfaces that are essential for the peptide-receptor interaction.

Structure-Activity Relationship (SAR) Studies of CSP-2 Analogues

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. nih.gov In the context of CSP-2, SAR studies involve systematically modifying the amino acid sequence and assessing the impact of these changes on the peptide's ability to modulate quorum sensing. nih.gov These studies provide valuable insights into the specific residues and structural features that are critical for receptor binding and activation.

By creating and testing a variety of CSP-2 analogues, researchers have been able to identify key residues that contribute to its activity and specificity for the ComD2 receptor. nih.gov For example, an extensive SAR study of both CSP-1 and CSP-2 led to the identification of residues crucial for receptor binding and activation. nih.gov This research not only helps in understanding the fundamental mechanisms of pneumococcal quorum sensing but also aids in the rational design of potent and specific modulators of this pathway. nih.govnih.gov Such modulators could have therapeutic potential as anti-infective agents.

Impact of Amino Acid Substitutions on Biological Activity

Structure-activity relationship (SAR) studies have been instrumental in elucidating the roles of individual amino acid residues in the biological function of CSP-2. These studies typically involve the systematic substitution of amino acids in the native peptide sequence and subsequent evaluation of the analogue's ability to either activate or inhibit the cognate receptor, ComD2.

One of the most significant findings from SAR studies is the role of the N-terminal region in receptor activation. Modification of the glutamic acid at position 1 (E1) to an alanine (B10760859) (A) has been shown to convert the native CSP-2 agonist into a competitive inhibitor of the ComD2 receptor. Further modifications, such as the substitution of the tenth residue, have led to the development of potent inhibitors. A notable example is CSP2-E1Ad10 , an analogue that incorporates the E1A substitution and a D-amino acid at position 10, which demonstrates significant inhibitory activity against the ComD2 receptor. researchgate.net

The table below summarizes the inhibitory activity of key CSP-2 analogues with amino acid substitutions.

| Compound Name | Modification(s) | Target Receptor | Biological Activity (IC₅₀) |

| CSP2-E1A | Glu1 -> Ala | ComD2 | 1000 nM |

| CSP2-d10 | Thr10 -> D-Thr | ComD2 | >10000 nM (Inactive as inhibitor) |

| CSP2-E1Ad10 | Glu1 -> Ala, Thr10 -> D-Thr | ComD2 | 230 nM |

Data sourced from studies on CSP-2 analogue modifications. researchgate.net

These findings underscore the critical role of specific amino acid residues in determining the agonist versus antagonist activity of CSP-2 analogues. The N-terminal residue is particularly crucial for receptor activation, and its modification is a key strategy in the design of CSP-2 inhibitors.

Design and Evaluation of Cyclic CSP Analogues

To enhance the therapeutic potential of CSP-based inhibitors, researchers have turned to peptide cyclization. Cyclic peptides often exhibit improved pharmacological properties, such as increased stability against enzymatic degradation and enhanced receptor binding affinity, compared to their linear counterparts.

The design of cyclic CSP analogues has been guided by the understanding that the bioactive conformation of CSPs is helical. Cyclization is employed to pre-organize the peptide into a conformation that is favorable for receptor binding. Various strategies have been used to cyclize CSP analogues, including the introduction of linkages between different amino acid residues.

A significant breakthrough in this area was the development of pan-group inhibitors, which are capable of inhibiting both ComD1 and ComD2 receptors. One such lead compound is CSP1-E1A-cyc(Dap6E10) , a cyclic analogue of CSP1. researchgate.net While derived from CSP1, its evaluation against the ComD2 receptor provides valuable insights into the potential of cyclic structures for CSP-2 inhibition. This analogue incorporates the inhibitory E1A substitution and is cyclized between a diaminopropionic acid (Dap) at position 6 and the glutamic acid at position 10.

The table below details the inhibitory activity of a key cyclic CSP analogue.

| Compound Name | Target Receptor | Biological Activity (IC₅₀) |

| CSP1-E1A-cyc(Dap6E10) | ComD1 | 75.8 nM |

| ComD2 | 182 nM |

Data sourced from studies on the design of pan-group cyclic CSP inhibitors. researchgate.net

The evaluation of CSP1-E1A-cyc(Dap6E10) revealed that it possesses low nanomolar inhibitory activity against both ComD1 and ComD2 receptors. researchgate.net This demonstrates the power of combining amino acid substitution with cyclization to create potent and broad-spectrum inhibitors of pneumococcal quorum sensing. Structural analysis of these cyclic peptides has indicated that they adopt a chimeric hydrophobic patch conformation that allows for effective binding to both receptor types. researchgate.net

Csp 2 in Interspecies and Intraspecies Microbial Communication

Role in Intra-species Communication in Streptococcus pneumoniae

In Streptococcus pneumoniae, the CSP-mediated quorum-sensing system is a well-established mechanism for intraspecies communication. nih.gov The system relies on the production, secretion, and detection of CSPs to coordinate gene expression across the bacterial population. nih.gov The precursor peptide, ComC, is processed and exported out of the cell by an ABC transporter known as ComAB. nih.govnih.gov As the bacterial population grows, the extracellular concentration of CSP increases. nih.gov

Once a certain threshold concentration is reached, CSP binds to and activates its cognate transmembrane histidine kinase receptor, ComD. nih.govnih.gov S. pneumoniae strains are generally categorized into two main specificity groups based on the type of CSP they produce (CSP1 or CSP2) and the corresponding receptor (ComD1 or ComD2). nih.gov This binding event triggers a phosphorylation cascade, leading to the activation of the response regulator, ComE. nih.gov Phosphorylated ComE then upregulates the transcription of early competence genes, including the comCDE operon itself, creating a positive feedback loop. nih.gov A key target of activated ComE is the comX gene, which encodes an alternative sigma factor that drives the expression of late competence genes responsible for DNA uptake and recombination. nih.govnih.gov

Recent studies have suggested that CSP-mediated communication in S. pneumoniae may not solely rely on the diffusion of CSP in the environment. Evidence indicates that CSP can remain cell-bound, and the propagation of the competence state throughout the population can occur through cell-to-cell contact. nih.gov This contact-dependent mechanism suggests that a subpopulation of cells initially becomes competent and then triggers competence in neighboring cells through direct interaction. nih.gov

Crosstalk and Interspecies Signaling

The structural similarities among CSPs from different streptococcal species allow for crosstalk, where the signaling molecule of one species can influence the behavior of another.

CSP-2 from S. pneumoniae and its homologs from other streptococci, such as S. mitis, S. oralis, and S. mutans, are key players in the intricate communication networks within oral microbial communities. nih.govnih.gov S. mitis and S. oralis are close relatives of S. pneumoniae and are also early colonizers of the oral cavity. frontiersin.orgfrontiersin.org Research has shown that there is potential for crosstalk between S. mitis and S. pneumoniae. nih.gov Specifically, a CSP pheromone from S. mitis, designated S. mitis-CSP-2, has been found to activate both the ComD1 and ComD2 receptors of S. pneumoniae. nih.gov

In the case of S. mutans, another prominent member of the oral microbiota, the CSP-ComD signaling system is characterized by a relatively low specificity. This allows S. mutans to "eavesdrop" on the communication of other streptococci. nih.gov While S. mutans and S. pneumoniae share homologous QS pathways, their interactions can be competitive. Intriguingly, the abundance of these two species often alternates in microbial communities, suggesting a "fratricide" communication dynamic mediated by their homologous QS systems. dntb.gov.ua It has been reported that various oral streptococci, including S. gordonii, S. sanguinis, S. mitis, and S. oralis, can inhibit the production of mutacin (a bacteriocin) by S. mutans by degrading its CSP. nih.gov

| Interacting Species | CSP Source | Effect on Target Species | Receptor(s) Involved in Target Species |

|---|---|---|---|

| S. pneumoniae | S. mitis (S. mitis-CSP-2) | Activation of competence | ComD1 and ComD2 nih.gov |

| S. mutans | Other Streptococci | Eavesdropping and potential for being outnumbered nih.gov | ComD nih.gov |

| S. mutans | S. gordonii, S. sanguinis, S. mitis, S. oralis | Inhibition of mutacin production via CSP degradation nih.gov | N/A (Degradation of signal) |

The ability of CSPs to act across different species or groups is determined by their specific amino acid sequences and the resulting three-dimensional structures, which dictate their binding affinity to various ComD receptors. nih.gov Studies involving synthetic CSP analogs have shed light on the molecular basis of this cross-reactivity. nih.gov

For instance, modifications to S. mitis-CSP-2 have been shown to significantly alter its potency against the S. pneumoniae ComD1 and ComD2 receptors. nih.gov Introducing a methionine residue at position 2 of S. mitis-CSP-2, a feature conserved in both S. pneumoniae CSP1 and CSP2, increased its activity against both pneumococcal ComD receptors. nih.gov Conversely, other modifications can lead to inhibitory effects. The structural conformation of the peptide, particularly its α-helicity, appears to be strongly correlated with its biological activity for both CSP1 and CSP2 specificity groups. nih.gov

This understanding of structure-activity relationships has enabled the development of CSP analogs with pan-group activity, meaning they can either activate or inhibit quorum sensing across different S. pneumoniae groups. For example, a single amino acid substitution in CSP1 (CSP1-K6A) resulted in the first identified pan-group QS activator. nih.gov Similarly, other modifications have led to potent group-specific inhibitors. nih.gov This highlights the delicate balance between activation and inhibition, which is governed by specific residues that are critical for receptor binding and activation. nih.govnih.gov

Interaction with Other Quorum Sensing Systems (e.g., AI-2)

| Quorum Sensing System | Signaling Molecule | Regulated Processes in S. pneumoniae | Scope of Communication |

|---|---|---|---|

| Com | CSP-2 | Genetic competence, Biofilm formation (on host cells), Virulence nih.govnih.govnih.gov | Intra-species and closely related species nih.govnih.gov |

| LuxS/AI-2 | AI-2 | Biofilm formation (general), Virulence, Metabolism nih.govnih.govfrontiersin.org | Inter-species nih.govnih.gov |

Advanced Research Methodologies and Approaches for Csp 2 Investigation

Genomic and Transcriptomic Analyses

Genomic and transcriptomic analyses are fundamental to understanding the cellular response to CSP-2. These high-throughput methods provide a global view of the genetic and transcriptional changes induced by the peptide, revealing the downstream pathways it controls.

The primary goal of treating bacteria like Streptococcus pneumoniae or Streptococcus mutans with CSP-2 is to identify the complete set of genes whose expression is altered. asm.org Methodologies such as DNA microarrays and RNA sequencing (RNA-Seq) are the principal tools for this purpose. nih.gov

DNA Microarrays : This technology utilizes a solid surface onto which thousands of known DNA sequences (probes) are spotted. dtic.mil Messenger RNA (mRNA) is extracted from both CSP-2-treated and untreated bacterial cells, converted to fluorescently labeled complementary DNA (cDNA), and hybridized to the microarray. dtic.mil The relative fluorescence intensity of each spot indicates the level of gene expression, allowing for a quantitative comparison between the two conditions. dtic.mil Studies using microarrays have been instrumental in identifying quorum-regulated genes in various bacteria. dtic.mil While effective, microarrays are limited to detecting only the genes represented by the probes on the chip. nih.gov

RNA-Sequencing (RNA-Seq) : RNA-Seq has become a more prevalent and powerful alternative to microarrays. nih.gov This method involves the direct sequencing of the cDNA library generated from the cellular mRNA. It provides a more comprehensive and unbiased profile of the transcriptome, capable of identifying novel transcripts and quantifying expression levels with high sensitivity and a broad dynamic range. nih.govnih.gov In the context of CSP-2, RNA-Seq can reveal the full spectrum of regulated genes, including those involved in competence, bacteriocin (B1578144) production, and virulence, which are controlled by the CSP-2-ComD2 signaling system. asm.orgasm.org

Both techniques have successfully identified large sets of differentially expressed genes (DEGs) in response to competence-stimulating peptides, providing foundational data for understanding the peptide's biological function. nih.gov

Once regulated genes are identified, the next step is to analyze their expression profiles to understand the dynamics of the cellular response. The response to competence peptides is often transient and can be biphasic. asm.orgasm.org

In S. mutans, the transcriptional response to CSP is divided into early and late phases. asm.org

Early Response : The immediate response, mediated directly by the activated response regulator ComE, is typically limited to the upregulation of a small number of loci associated with bacteriocin production and immunity. asm.org

Late Response : This phase involves a much broader transcriptional change, including the activation of the alternative sigma factor SigX (also known as ComX). asm.org SigX is the master regulator that controls the expression of the machinery required for DNA uptake and recombination. asm.org

Subpopulation-specific transcriptome analysis, which combines flow-cytometric cell sorting with RNA-Seq, has shown that not all cells in a population respond uniformly to CSP. asm.org This research reveals that while all cells may initiate an early response by activating bacteriocin-related genes, only a subpopulation proceeds to activate comX and become competent for DNA uptake. asm.org This highlights a significant level of intrapopulation diversity in the response to CSP-2. asm.org

Table 1: Representative Gene Regulons Activated in Response to Competence Peptides in Streptococcus

| Regulon | Master Regulator | Key Activated Genes/Operons | Biological Function |

| Early Response | ComE | cipB, cipI | Bacteriocin production and immunity |

| Late Response | SigX (ComX) | comS, comYA, comFA, cinA, recA | Competence development, DNA uptake and recombination |

This table is a generalized representation based on findings in streptococcal species where CSP systems are studied. The ComE regulon represents the direct, early response, while the SigX regulon constitutes the later, core competence response. asm.org

Peptide Synthesis and Modification Techniques

Synthetic chemistry is crucial for producing CSP-2 and its variants for research. These techniques allow for detailed structure-activity relationship (SAR) studies, which are essential for designing potent modulators of the CSP-2 signaling pathway.

Solid-Phase Peptide Synthesis (SPPS) is the standard and most efficient method for chemically synthesizing peptides like CSP-2 and its analogues. nih.govnih.govbachem.com The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. nih.govbachem.com

The key steps in a typical SPPS cycle are:

Deprotection : Removal of the temporary Nα-protecting group (commonly the Fmoc group) from the resin-bound amino acid. nih.gov

Washing : Thorough washing of the resin to remove the deprotection agent and by-products. bachem.com

Coupling : Activation and coupling of the next protected amino acid to the newly freed N-terminus of the growing peptide chain. nih.gov

Washing : A final wash to remove excess reagents and soluble by-products. bachem.com

This cycle is repeated until the entire peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin support and all remaining side-chain protecting groups are removed. bachem.com SPPS is highly advantageous because the use of excess reagents drives reactions to completion, and purification is simplified to filtration and washing after each step. proteogenix.science This method allows for the reliable production of CSP-2 and a virtually limitless number of analogues for functional and structural studies. gyrosproteintechnologies.com

Structure-Activity Relationship (SAR) studies involve synthesizing a series of peptide analogues with specific chemical modifications and evaluating their biological activity. nih.gov The goal is to identify which amino acid residues and structural features are critical for binding to and activating the ComD2 receptor.

For CSP-2, SAR studies have focused on:

Alanine (B10760859) Scanning : Systematically replacing each amino acid residue with alanine to determine its contribution to receptor binding and activation.

Truncation Analysis : Removing amino acids from the N- or C-terminus to identify the minimal active sequence.

Substitution with Unnatural Amino Acids : Incorporating non-proteinogenic amino acids to probe specific interactions or improve peptide stability.

A comprehensive SAR study on CSP1 and CSP2 analogues revealed key features for receptor binding. nih.gov Analysis of various synthetic analogues identified distinct hydrophobic patches on the peptides that are required for effective binding to their respective ComD receptors. nih.gov Such studies are instrumental in the rational design of potent and specific modulators. For example, these approaches led to the development of CSP2-E1Ad10, a highly potent inhibitor of the ComD2 receptor, demonstrating the power of chemical modification in creating valuable research tools. nih.gov

Table 2: Examples of CSP-2 Analogue Modifications and Their Activity

| Analogue | Modification | Effect on ComD2 Receptor |

| CSP2-A11L | Leucine substitution at position 11 | Increased agonistic activity |

| CSP2-E1Ad10 | Deletion of E1 and substitution at D10 | Potent antagonist (inhibitor) |

| CSP2 N-terminal truncations | Deletion of N-terminal residues | Loss of activity, indicating importance of the N-terminus |

This table is based on findings from structure-activity relationship studies of CSP analogues. nih.gov

Molecular Biology Techniques for Gene Manipulation

Molecular biology techniques are essential for manipulating the genes involved in the CSP-2 signaling pathway within the bacterium itself. These methods allow researchers to confirm the function of genes identified through transcriptomic studies and to dissect the roles of individual components of the signaling cascade.

Commonly used techniques include:

Gene Knockouts : Creating deletion mutants of specific genes, such as comC2 (encoding the CSP-2 precursor), comD2 (encoding the receptor), or comE (encoding the response regulator). This is often achieved through homologous recombination, where the target gene is replaced with a selectable marker (e.g., an antibiotic resistance cassette). Analyzing the phenotype of the resulting mutant confirms the gene's role in the pathway. nih.gov

Recombinant DNA Technology : This involves cutting and joining DNA fragments from different sources using restriction enzymes and DNA ligases. longdom.orgnih.gov For instance, a gene from the CSP-2 pathway can be cloned into a plasmid vector for overexpression, allowing researchers to study the effects of elevated protein levels. libretexts.org

Reporter Gene Fusions : Fusing the promoter of a CSP-2-regulated gene to a reporter gene (like those for β-galactosidase or green fluorescent protein). The expression of the reporter gene provides a simple and quantifiable readout of the target promoter's activity in response to various stimuli, including CSP-2.

CRISPR/Cas9 Gene Editing : This revolutionary technology allows for precise, targeted modification of genomic DNA. nih.gov It can be used to introduce specific point mutations, deletions, or insertions into genes of the CSP-2 pathway with high efficiency, enabling detailed functional analysis of specific protein domains or regulatory sequences. nih.gov

These genetic manipulation tools, combined with the analytical power of genomics and the synthetic versatility of peptide chemistry, form a robust platform for the comprehensive investigation of CSP-2's function and mechanism of action. thno.org

Gene Knockout and Overexpression Studies (comC, comD, comE, comX)

Gene knockout and overexpression studies are fundamental approaches to unraveling the specific roles of genes involved in the CSP-2 signaling cascade. By deleting or increasing the expression of key genes, researchers can observe the resulting phenotypic changes, thereby deducing the function of the encoded proteins. The primary genes targeted in the context of CSP-2 are comC, comD, comE, and comX.

The comC gene encodes the precursor peptide of CSP-2. Knockout studies in Streptococcus mutans have demonstrated that a comC mutant is unable to produce or secrete CSP, leading to an inability to induce competence and the formation of biofilms with altered architecture. nih.gov Conversely, the exogenous addition of synthetic CSP-2 can restore the wild-type phenotype in comC mutants, confirming the gene's essential role in producing the signaling molecule. nih.gov

The comD and comE genes encode the two-component signal transduction system, consisting of the histidine kinase receptor (ComD) and the response regulator (ComE), respectively. nih.gov Inactivation of either comD or comE in S. mutans results in mutants that are defective in sensing and responding to CSP-2. nih.gov These mutants exhibit a reduced ability to form biofilms, and unlike comC mutants, their phenotype cannot be rescued by the addition of external CSP-2. nih.gov This highlights their critical role as the signal reception and response machinery. In Streptococcus pneumoniae, basal expression of the comCDE operon requires both ComD and a form of ComE that can be phosphorylated, indicating a self-activation loop. avantorsciences.com

The comX gene, also known as sigX, encodes an alternative sigma factor that is considered the master regulator of competence. nih.govpnas.org It is activated by the phosphorylated ComE and, in turn, initiates the transcription of "late" competence genes required for DNA uptake and recombination. nih.govpnas.org Knockout mutants of comX in S. mutans are unable to develop competence. nih.gov Interestingly, in S. pneumoniae, while ComX is the direct link to competence genes, its maximal expression is dependent on multiple outputs of the quorum-sensing system. nih.gov Studies have also revealed that another protein, ComW, is required to stabilize ComX and enhance its activity. pnas.orgnih.gov Deletion of comW leads to a significant reduction in transformation efficiency, a phenotype that can be partially bypassed by certain mutations in the primary sigma factor, σA. nih.gov

Interactive Table: Effects of Gene Knockouts on CSP-Mediated Processes in Streptococcus

| Gene Knockout | Organism | Effect on Competence | Effect on Biofilm Formation | Key Findings |

|---|---|---|---|---|

| comC | S. mutans | Abolished, but restorable with exogenous CSP. nih.gov | Altered architecture. nih.gov | Essential for CSP production. nih.gov |

| comD | S. mutans | Abolished, not restorable with exogenous CSP. nih.gov | Reduced biomass. nih.gov | Essential for CSP sensing. nih.gov |

| comE | S. mutans | Abolished, not restorable with exogenous CSP. nih.gov | Reduced biomass. nih.gov | Essential for the response to CSP. nih.gov |

| comX | S. mutans | Abolished. nih.gov | Abnormal biofilm formation. nih.gov | Master regulator of competence genes. nih.gov |

| comX | S. pneumoniae | Abolished. nih.gov | Not specified | Unique link between quorum sensing and competence. nih.gov |

Reporter Gene Assays for Quorum Sensing Activity

Reporter gene assays are a powerful tool for quantifying the activity of the CSP-2 quorum-sensing pathway. These assays typically involve genetically modifying a bacterial strain to place a reporter gene under the control of a promoter that is activated by the CSP-2 signaling cascade. The expression of the reporter gene, which can be easily measured, thus serves as a proxy for the level of quorum-sensing activation.

A commonly used reporter system in S. pneumoniae involves fusing the promoter of the comX gene to a reporter gene such as lacZ, which encodes β-galactosidase, or a luciferase gene. nih.gov When CSP-2 binds to its receptor, ComD2, it triggers the phosphorylation of ComE, which in turn activates the comX promoter, leading to the expression of the reporter gene. nih.gov The activity of β-galactosidase can be quantified by providing its substrate, o-nitrophenyl-β-D-galactopyranoside (ONPG), and measuring the resulting color change spectrophotometrically. nih.gov Luciferase-based reporters offer even higher sensitivity and a wider dynamic range, as the light produced by the enzymatic reaction can be precisely quantified. eastport.czpromega.kr

These reporter assays are invaluable for screening libraries of synthetic CSP-2 analogs to identify potential agonists or antagonists of the quorum-sensing system. pnas.org By measuring the reporter gene activity in the presence of different peptide analogs, researchers can determine their efficacy in either activating or inhibiting the ComD2 receptor. pnas.org For instance, the half-maximal effective concentration (EC50) of CSP-2 for its compatible receptor, ComD2, has been determined to be 50.7 nM using such reporter assays. medchemexpress.com

Interactive Table: Reporter Gene Assays for CSP-2 Quorum Sensing Activity

| Reporter Strain | Reporter Gene | Promoter | Method of Quantification | Application |

|---|---|---|---|---|

| S. pneumoniae TIGR4pcomX::lacZ | lacZ (β-galactosidase) | comX promoter | Colorimetric assay with ONPG. nih.gov | Measuring activation of the ComD2 receptor by CSP-2 and its analogs. nih.gov |

| S. pneumoniae D39pcomX::lacZ | lacZ (β-galactosidase) | comX promoter | Colorimetric assay with ONPG. nih.gov | Measuring activation of the ComD1 receptor by CSP-1 and cross-inhibition by CSP-2 analogs. nih.gov |

Biophysical and Structural Characterization Methods (e.g., Circular Dichroism, NMR)

Understanding the three-dimensional structure of CSP-2 is crucial for elucidating its mechanism of action and for the rational design of synthetic analogs with modified activities. Biophysical techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in this endeavor.

Circular Dichroism (CD) spectroscopy is a rapid method for assessing the secondary structure of peptides in solution. CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides information about the peptide's secondary structural elements, including α-helices, β-sheets, and random coils. Studies on CSP-2 and its analogs have shown a strong correlation between the α-helical content and biological activity. nih.gov Peptides that adopt a more stable α-helical conformation tend to be more potent activators of the ComD2 receptor. nih.govpnas.org CD spectroscopy is often used as an initial screening tool to evaluate the structural integrity of newly synthesized CSP-2 analogs. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed, atom-level information about the three-dimensional structure and dynamics of peptides in solution. Two-dimensional (2D) NMR experiments, such as TOCSY and NOESY, are used to assign the resonances of all the protons in the peptide and to measure through-space distances between them. youtube.com This information is then used to calculate a family of structures that are consistent with the experimental data. NMR studies have been instrumental in determining the solution structure of CSP-2 and its analogs. nih.govnih.gov These studies have revealed that in a membrane-mimicking environment, such as in the presence of dodecyl phosphocholine (B91661) (DPC) micelles or trifluoroethanol (TFE), CSP-2 adopts a well-defined α-helical structure, particularly in its central and C-terminal regions. nih.gov This α-helix is critical for the formation of two distinct hydrophobic patches on the peptide's surface, which are essential for binding to the ComD2 receptor. nih.gov

By comparing the NMR structures of active and inactive CSP-2 analogs, researchers can identify the key amino acid residues and structural motifs that are critical for receptor binding and activation. nih.govnih.gov This detailed structural knowledge is invaluable for the design of next-generation quorum-sensing modulators with enhanced potency and specificity.

Future Directions and Emerging Research Avenues for Csp 2

Elucidating Additional Uncharacterized Regulatory Pathways

The canonical pathway for CSP-2 signaling involves the ComABCDE two-component system, where the mature CSP-2 peptide, processed from the ComC precursor, is secreted by the ComAB transporter. nih.gov Upon reaching a threshold concentration, CSP-2 binds to its cognate transmembrane histidine kinase receptor, ComD2, initiating a phosphorylation cascade that activates the response regulator, ComE. nih.govnih.gov Activated ComE then upregulates the expression of early competence genes, including the comABCDE operon itself in a positive feedback loop, and comX (also known as sigX), which encodes an alternative sigma factor that drives the expression of late competence genes required for DNA uptake and recombination. nih.govnih.gov

Despite this well-established model, evidence suggests the existence of additional, uncharacterized regulatory layers. For instance, the bacteriocin-like peptide (blp) locus, which is also regulated by quorum sensing, possesses a transporter, BlpAB, that can influence the secretion of CSP. nih.gov This indicates a potential crosstalk between the competence and bacteriocin (B1578144) production systems that is not fully understood. Furthermore, studies have raised the possibility of ComE activation through alternative, ComD2-independent mechanisms. nih.gov While the specific signals and conditions that might trigger such alternative activation remain to be identified, their existence would imply a more complex integration of cellular and environmental cues into the competence decision-making process. Future research should focus on identifying these putative alternative activation pathways for ComE and delineating the molecular mechanisms of crosstalk between the Com and Blp systems.

Exploring Environmental Modulators of CSP-2 Signaling

The efficacy of CSP-2 signaling is not solely dependent on bacterial cell density but is also significantly influenced by the surrounding environment. wikipedia.org Various environmental factors can modulate the induction of competence, suggesting that S. pneumoniae integrates multiple external signals to appropriately time this high-energy process.

One of the key environmental modulators is pH . Studies in other streptococci have demonstrated that environmental pH can directly impact peptide signaling pathways. osti.gov For S. pneumoniae, changes in the acidity of the local environment, such as those encountered in different host niches, could potentially alter the structure or stability of CSP-2 or affect the functionality of the ComD2 receptor, thereby influencing signaling efficiency.

Interspecies interactions within microbial communities also play a crucial role. The presence of other bacterial species can lead to the release of chemical signals that may inhibit the binding of CSP-2 to its receptor or interfere with the downstream signaling cascade. wikipedia.org This highlights the competitive landscape in which S. pneumoniae exists and suggests that the ability to regulate competence in response to the presence of competitors is a key adaptive trait.

Future research should aim to systematically identify and characterize the specific environmental molecules and conditions that modulate CSP-2 signaling. This includes investigating the impact of host-derived factors, nutrient availability, and the chemical repertoire of co-colonizing bacterial species on the competence pathway.

Investigating Evolutionary Dynamics of CSP-2 Polymorphism

A fascinating aspect of the competence system in S. pneumoniae is the polymorphism of the competence-stimulating peptide. The two predominant pherotypes are CSP-1 and CSP-2, encoded by distinct comC alleles, which are recognized by their specific receptors, ComD1 and ComD2, respectively. oup.comoup.comnih.gov This pherotype specificity has led to the hypothesis that it could act as a barrier to genetic exchange, effectively creating partially isolated subpopulations within the species. nih.govnih.gov

Studies analyzing the distribution of these pherotypes have shown that both CSP-1 and CSP-2 are maintained at high frequencies globally, with CSP-1 being the more dominant type. oup.comoup.com The relative frequencies of these pherotypes can, however, vary geographically and between different pneumococcal lineages. researchgate.netnih.gov This suggests that local selective pressures may influence the prevalence of each pherotype.

The central question in the evolutionary dynamics of CSP polymorphism is its impact on recombination. Some studies suggest that pherotype specificity restricts gene flow between strains with different pherotypes, potentially driving genetic differentiation and incipient speciation. nih.govnih.gov This is supported by findings that phylogenetically close isolates are more likely to share the same pherotype. nih.gov Conversely, other extensive genomic analyses have found significant rates of recombination between strains with different pherotypes, suggesting that the polymorphism does not act as a strong barrier to genetic exchange. nih.govresearchgate.netresearchgate.net These studies propose that the balanced polymorphism at the comC locus might be maintained by other selective pressures beyond the regulation of recombination. researchgate.net

Future research should focus on resolving this debate by investigating the fitness consequences of pherotype matching and mismatching in various ecological contexts. Understanding the selective forces, whether they be related to fratricide, biofilm formation, or host interactions, that maintain this polymorphism will provide crucial insights into the evolution of social behaviors in bacteria.

Q & A

Q. What is the molecular basis of CSP-2's role in Streptococcus pneumoniae quorum sensing?

CSP-2 is a 17-amino-acid peptide (H2N-EMRISRIILDFLFLRKK-COOH) with a molecular formula of C₁₀₁H₁₇₂N₂₈O₂₃S and an isoelectric point (pI) of 11.56. Its interaction with the receptor ComD2 (EC₅₀ = 50.7 nM) drives bacterial competence, a key step in genetic transformation . To study its function, researchers often use gene knockout models of comD2 or fluorescent reporter assays to track competence activation under varying CSP-2 concentrations.

Q. How should CSP-2 be synthesized and stored to ensure experimental reproducibility?

CSP-2 is chemically synthesized via solid-phase peptide synthesis (SPPS). Critical parameters include purification via HPLC (>95% purity) and lyophilization for stability. Storage at -80°C to -20°C in anhydrous solvents (e.g., DMSO) is recommended to prevent degradation. Batch-to-batch consistency should be verified using mass spectrometry (MS) and HPLC to minimize variability in bioassays .

Q. What experimental controls are essential when studying CSP-2 in bacterial cultures?

Include (1) comD2 knockout strains to confirm receptor specificity, (2) scrambled peptide sequences as negative controls, and (3) dose-response curves (1–100 nM CSP-2) to validate EC₅₀ values. Technical replicates (≥3) and biological replicates (≥3 independent cultures) are critical for statistical rigor .

Q. How can CSP-2's hydrophobicity and charge impact its solubility in experimental setups?

CSP-2 has a hydrophobic ratio of 0.19 and a net charge of +2.98 at pH 7.0. Solubility challenges are addressed using carrier solvents (e.g., 0.1% acetic acid) or lipid-based delivery systems. Dynamic light scattering (DLS) can assess aggregation in aqueous buffers .

Q. What bioassays are used to quantify CSP-2 activity?

Common assays include:

- Luciferase reporter assays to measure competence gene activation.

- Surface plasmon resonance (SPR) to determine binding kinetics with ComD2.

- Microscale thermophoresis (MST) for affinity measurements in solution .

Advanced Research Questions

Q. How can contradictory EC₅₀ values for CSP-2-ComD2 interactions be resolved across studies?

Discrepancies may arise from differences in peptide purity, assay temperature, or bacterial strain backgrounds. Standardize protocols by (1) using CSP-2 batches validated via MS/HPLC, (2) calibrating ComD2 expression levels (e.g., via Western blot), and (3) reporting assay conditions (pH, ionic strength) in detail .

Q. What strategies mitigate batch-to-batch variability in synthetic CSP-2 for sensitive assays?

Request additional quality control (QC) from suppliers:

- Peptide content analysis to quantify active vs. degraded peptide.

- Endotoxin testing (<0.1 EU/µg) for cell-based assays.

- Circular dichroism (CD) to confirm secondary structure consistency .

Q. How does CSP-2's structural stability affect long-term studies in biofilm models?

CSP-2 degrades in prolonged cultures (>12 hours) due to proteases secreted by S. pneumoniae. Stabilization strategies include:

Q. What computational methods support CSP-2-ComD2 interaction studies?

Molecular dynamics (MD) simulations and homology modeling (using ComD1 structures as templates) predict binding interfaces. Electrostatic potential maps of CSP-2 guide mutagenesis studies (e.g., Arg/Lys substitutions) to validate charge-driven interactions .

Q. How can researchers address conflicting data on CSP-2's role in virulence vs. competence?

Context-dependent effects arise due to strain-specific regulatory networks. To dissect these roles:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.